2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
Description
2-[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline (CAS: 1247063-49-5) is a heterocyclic aromatic compound featuring a tetrazole ring substituted with an isopropyl group at the 1-position and linked to an aniline moiety at the 2-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry. It is commercially available in quantities up to 500 mg, priced at €1,352.00 for bulk research use .
Properties
IUPAC Name |
2-(1-propan-2-yltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)15-10(12-13-14-15)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTWZOPPTCNFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in organic synthesis, suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be a strong electrophile, meaning it has a tendency to attract electrons and form bonds with nucleophilic (electron-rich) entities. This property allows it to react with various compounds, such as aldehydes, ketones, and anhydrides, to form corresponding products.
Pharmacokinetics
Its physical properties, such as its density (0978 g/mL at 25 °C) and boiling point (95 °C/13 mmHg), suggest that it may have certain bioavailability characteristics.
Action Environment
The action of 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactants, the pH of the environment, temperature, and solvent conditions. It is also worth noting that this compound has an irritating odor and may cause irritation to the eyes, skin, and respiratory system. Therefore, it should be handled with appropriate protective equipment and good laboratory practices to ensure safety.
Biological Activity
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is a compound with the molecular formula C10H13N5 and a molecular weight of 203.24 g/mol. It is classified under the tetrazole family and has garnered interest due to its potential biological activities, particularly in cancer research.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5 |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 1247063-49-5 |
| Physical State | Solid |
| Minimum Purity | 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to tetrazole derivatives, including this compound. Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
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Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have demonstrated that tetrazole derivatives can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma). For instance, derivatives with specific substitutions showed IC50 values as low as 0.403 µM against HeLa cells .
- The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cell division. This was evidenced by a significant reduction in mitotic cells and induction of apoptosis through caspase activation .
- Structure-Activity Relationship (SAR) :
-
Mechanism of Action :
- The interaction with tubulin at the colchicine binding site has been identified as a primary mechanism for the anticancer effects of these compounds. Molecular docking studies revealed critical hydrogen bonding interactions with amino acid residues in tubulin, enhancing their inhibitory effects on microtubule assembly .
Other Biological Activities
Beyond anticancer properties, tetrazole derivatives have been studied for their potential anti-inflammatory and antimicrobial activities. However, specific data on this compound in these contexts remains limited.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
3-[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
This isomer (PubChem CID unreported) places the tetrazole substituent at the aniline’s 3-position. However, electronic effects differ due to altered resonance interactions between the amino group and tetrazole ring .
4-[1-(2H-1,2,3,4-Tetrazol-5-yl)propan-2-yl]aniline (CAS: 2551120-34-2)
In this para-substituted analogue, the tetrazole exists in the 2H tautomeric form, which may alter acidity (pKa) and hydrogen-bonding capacity. The 2H-tetrazole is less common in drug design due to reduced stability under physiological conditions compared to 1H-tetrazoles. This compound has been discontinued commercially, suggesting synthesis or stability challenges .
Halogen-Substituted Derivatives
3-Fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline (CAS: 1250227-31-6)
The addition of a fluorine atom at the 3-position increases electronegativity, enhancing metabolic stability and membrane permeability. This derivative is marketed for R&D, with suppliers including ZINC43575582 and AKOS010972003. Fluorine’s electron-withdrawing effect may also modulate the tetrazole’s electronic environment, impacting reactivity in cross-coupling reactions .
Substituent Variations
N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline (Compound ID: J034-0941)
Here, the isopropyl group on the tetrazole is replaced with a 4-methoxyphenyl group. This structural variation expands π-π stacking interactions, making it suitable for materials science applications .
Tautomeric and Linkage Variations
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)propyl]aniline (CAS: 1368966-63-5)
This compound features a propyl linker between the tetrazole and aniline, contrasting with the direct aryl-tetrazole bond in the target compound. The flexible linker may reduce aromatic conjugation, decreasing planarity and affecting binding affinity in biological targets. Molecular weight remains identical (203.25 g/mol), but solubility profiles differ significantly .
Data Tables
Key Findings
- Ortho vs. Para Substitution : Ortho-substituted derivatives (e.g., target compound) exhibit greater steric hindrance but improved aromatic conjugation compared to para isomers.
- Halogen Effects : Fluorine substitution enhances bioavailability and electronic modulation, making fluoro-analogues preferred in drug discovery.
- Tautomerism : 1H-tetrazoles are more stable than 2H-tautomers, influencing their utility in synthetic chemistry.
- Commercial Viability : Structural modifications impact commercial availability; unstable or challenging-to-synthesize analogues (e.g., 2H-tetrazoles) are often discontinued .
Preparation Methods
Multicomponent Reaction Approach (Ugi Tetrazole Reaction)
A widely used synthetic route to substituted tetrazoles, including 2-[1-(propan-2-yl)-1H-tetrazol-5-yl]aniline derivatives, is the Ugi tetrazole four-component reaction (UT-4CR). This method involves the condensation of an aldehyde, an aniline, an isocyanide, and trimethylsilyl azide under mild conditions.
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- 2,2-Dimethoxyacetaldehyde (as aldehyde source)
- 3-Isopropylaniline (providing the isopropyl-substituted aniline moiety)
- Isocyanide (e.g., benzyl isocyanide or (isocyanomethyl)benzene)
- Trimethylsilyl azide (azide source for tetrazole ring formation)
-
- Solvent: Methanol (MeOH)
- Temperature: Room temperature
- Time: 2–4 hours with vigorous stirring
-
- Removal of solvent under reduced pressure
- Isolation of solid by filtration and washing with diethyl ether (Et2O)
- Purification by column chromatography if needed (petroleum ether–ethyl acetate mixtures)
This approach affords the intermediate N-(1-(1H-tetrazol-5-yl)-2,2-dimethoxyethyl)-aniline derivatives in high yields (typically >90%).
Acid-Catalyzed Cyclization (Pictet-Spengler Type Cyclization)
Following the UT-4CR, the intermediate can be cyclized to form the tetrazolo-substituted aniline derivative via acid-promoted cyclization.
- Reagent: Methanesulfonic acid (MSA)
- Conditions:
- Temperature: 0 °C to 70 °C
- Time: 0.5 to 2 hours
- Work-up:
- Neutralization with aqueous sodium bicarbonate (NaHCO3) to pH 7
- Extraction with ethyl acetate
- Drying over magnesium sulfate (MgSO4)
- Solvent removal under reduced pressure
- Purification by filtration or chromatography
This step converts the intermediate into the final tetrazole-aniline compound with yields around 90%.
Alternative [3 + 2] Cycloaddition Method
Another method involves the [3 + 2] cycloaddition of nitriles with sodium azide catalyzed by Lewis acids such as aluminum chloride.
-
- 2-cyanophenyl aniline derivatives
- Sodium azide
Catalyst: Aluminum chloride
- Conditions: Heating at approximately 90 °C
- Outcome: Formation of 2-(1H-tetrazol-5-yl)aniline derivatives in excellent yields (84–91%).
This method is particularly effective for synthesizing tetrazole derivatives from nitrile precursors and is complementary to the Ugi tetrazole reaction.
Hydrogenation and Functional Group Transformations
For further functionalization, hydrogenation can be applied to remove protecting groups or modify substituents.
- Example:
Hydrogenation of 2-(1-benzyl-1H-tetrazol-5-yl)-1H-indole derivatives over Pd/C catalyst under 1 atm H2 at room temperature for 24 h yields the corresponding deprotected tetrazole-aniline compounds with high yields (up to 95%).
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The UT-4CR method is versatile and allows for the incorporation of various substituents on the aniline and isocyanide components, enabling structural diversity.
- The acid-catalyzed cyclization step is crucial for ring closure and formation of the final tetrazole-aniline scaffold, with methanesulfonic acid providing a strong yet manageable acidic environment.
- The [3 + 2] cycloaddition method offers an alternative route, especially useful when nitrile precursors are available, and benefits from high yields and relatively simple reaction conditions.
- Hydrogenation steps facilitate the removal of protecting groups such as benzyl, enabling access to free tetrazole-aniline compounds for biological or further synthetic applications.
- Multicomponent reactions reduce the number of synthetic steps, improve atom economy, and are amenable to scale-up, making them industrially attractive.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves (1) preparation of the aniline precursor with a reactive site (e.g., halogenation at the ortho position) and (2) coupling with a pre-functionalized tetrazole via Ullmann or Buchwald-Hartwig amination. Cyclization of nitriles or azides may also be employed .
- Critical Factors :
- Temperature control (80–120°C) to minimize tetrazole ring decomposition.
- Catalysts (e.g., CuI for Ullmann coupling) and ligand selection (e.g., 1,10-phenanthroline) to enhance regioselectivity .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like unreacted aniline or dimerized tetrazole .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm substituent positions (e.g., H NMR: aromatic protons at δ 6.8–7.5 ppm; tetrazole ring protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 218.12 for CHN) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water, 0.1% formic acid) to assess purity (>95%) and detect trace impurities .
Q. What are the stability considerations for long-term storage of this compound?
- Guidelines :
- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the aniline group.
- Avoid exposure to light, as tetrazole derivatives are prone to photodegradation .
- Monitor for decomposition via periodic TLC or HPLC; degraded samples show new spots/peaks corresponding to amine oxidation products (e.g., nitro derivatives) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 2-[1-(propan-2-yl)-1H-tetrazol-5-yl]aniline against therapeutic targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding between the tetrazole ring and catalytic residues (e.g., Arg120 in COX-2) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with observed IC values in enzyme inhibition assays .
- Validation : Compare predicted binding affinities with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported biological activity data for tetrazole-aniline derivatives?
- Troubleshooting :
- Purity Verification : Re-examine conflicting studies using LC-MS to rule out batch-to-batch variability (e.g., residual solvents affecting assay results) .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability in cytotoxicity studies .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size differences across studies .
Q. How does the propan-2-yl group influence regioselectivity in further functionalization reactions?
- Mechanistic Insights :
- The bulky isopropyl group directs electrophilic substitution to the para position of the aniline ring due to steric hindrance.
- Demonstrated in nitration reactions: HNO/HSO yields >80% para-nitro derivative, confirmed by X-ray crystallography .
- Experimental Design : Use competitive kinetic studies with isotopic labeling (N) to track reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
